

Structural Elucidation of Dimethyl (2-Oxononyl)phosphonate-d15: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimethyl (2-Oxononyl)phosphonate-d15*

Cat. No.: *B565110*

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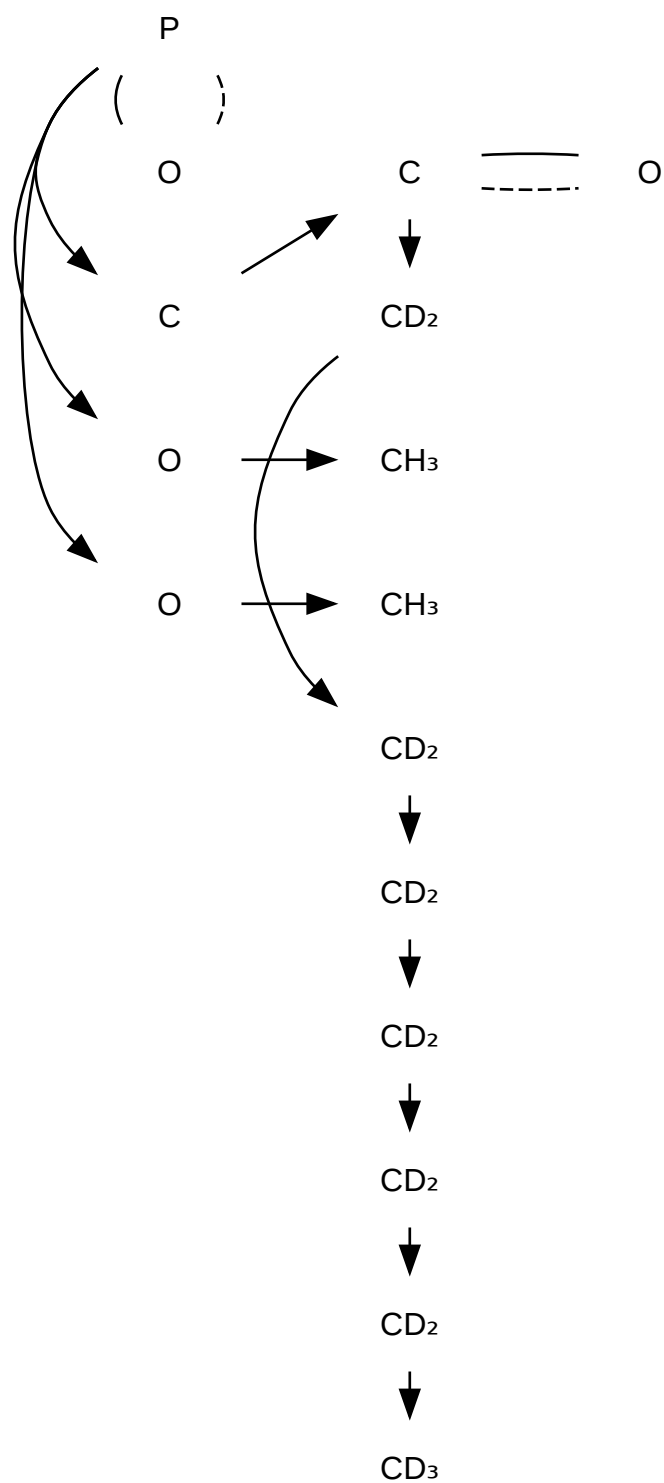
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of **Dimethyl (2-Oxononyl)phosphonate-d15**. The methodologies and data presented herein are intended to serve as a detailed reference for the characterization of this compound and analogous deuterated phosphonates.

Chemical Structure and Properties

Dimethyl (2-Oxononyl)phosphonate-d15 is a deuterated organophosphorus compound. The heavy isotope labeling makes it a valuable internal standard for quantitative mass spectrometry-based assays.

Molecular Structure:



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Figure 1: Molecular Structure of **Dimethyl (2-Oxononyl)phosphonate-d15**.

Table 1: Chemical Properties of **Dimethyl (2-Oxononyl)phosphonate-d15**

Property	Value
Molecular Formula	C ₁₁ H ₈ D ₁₅ O ₄ P
Molecular Weight	265.36 g/mol
CAS Number	1215800-33-1
Appearance	Neat
Isotopic Purity	>98%

Spectroscopic Data

The following tables summarize the expected quantitative data from NMR and mass spectrometry analyses, crucial for the structural confirmation of **Dimethyl (2-Oxononyl)phosphonate-d15**.

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.80	Doublet	6H	P-O-CH ₃
3.15	Doublet	2H	P-CH ₂ -C=O

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
202.5	C=O
53.0	P-O-CH ₃
40.5 (d, J(C,P) \approx 130 Hz)	P-CH ₂
31.0 (t)	C-3 (CD ₂)
28.5 (t)	C-4, C-5, C-6 (CD ₂)
22.0 (t)	C-7 (CD ₂)
21.5 (t)	C-8 (CD ₂)
13.5 (m)	C-9 (CD ₃)

Table 4: Predicted ³¹P NMR Spectral Data (162 MHz, CDCl₃, Proton Decoupled)

Chemical Shift (δ) ppm	Multiplicity	Assignment
21.5	Singlet	P

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Proposed Fragment
265	[M] ⁺
156	[M - C ₇ D ₁₅] ⁺
127	[M - C ₇ D ₁₅ CO] ⁺
109	[P(O)(OCH ₃) ₂] ⁺

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-15 mg of **Dimethyl (2-Oxononyl)phosphonate-d15** is dissolved in 0.6 mL of deuterated chloroform (CDCl_3). The solution is then transferred to a 5 mm NMR tube.

Instrumentation: A 400 MHz NMR spectrometer is used for acquiring ^1H , ^{13}C , and ^{31}P NMR spectra.

^1H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse (zg30)
- Spectral Width: 16 ppm
- Acquisition Time: 4 seconds
- Relaxation Delay: 2 seconds
- Number of Scans: 16

^{13}C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled single-pulse (zgpg30)
- Spectral Width: 240 ppm
- Acquisition Time: 1.5 seconds
- Relaxation Delay: 2 seconds
- Number of Scans: 1024

^{31}P NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled single-pulse (zgpg30)
- Spectral Width: 200 ppm
- Acquisition Time: 1 second

- Relaxation Delay: 2 seconds
- Number of Scans: 64

Liquid Chromatography-Mass Spectrometry (LC-MS)

Sample Preparation: A stock solution of **Dimethyl (2-Oxononyl)phosphonate-d15** is prepared in acetonitrile at a concentration of 1 mg/mL. This is further diluted with the mobile phase to a final concentration of 10 µg/mL for analysis.

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions.
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 µL

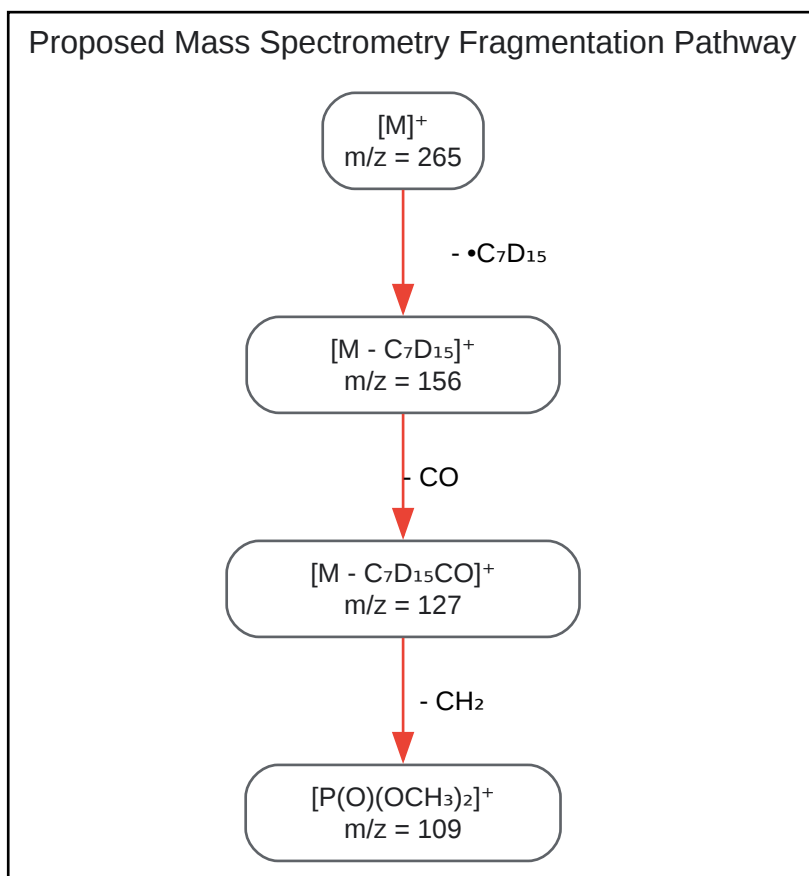
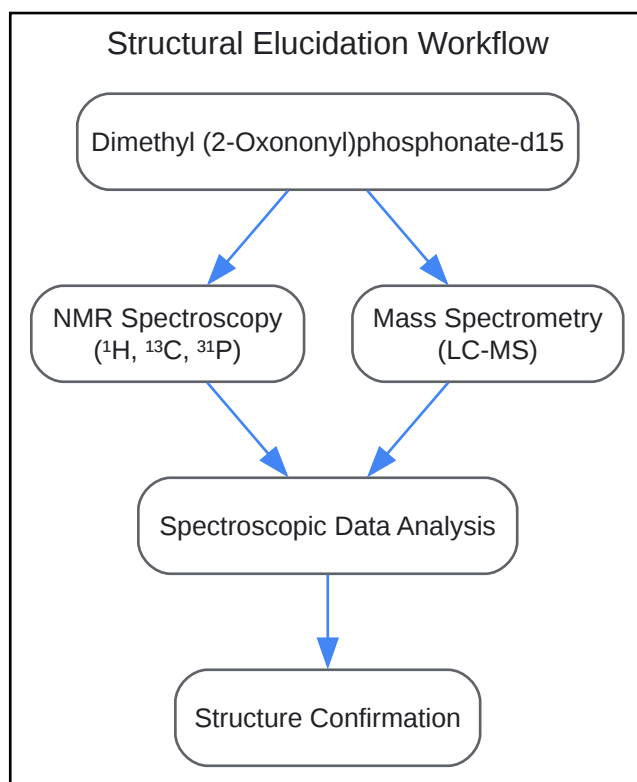
MS Parameters:

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Capillary Voltage: 3.5 kV
- Source Temperature: 150 °C
- Desolvation Temperature: 350 °C
- Cone Gas Flow: 50 L/hr

- Desolvation Gas Flow: 800 L/hr
- Scan Mode: Full scan (m/z 50-500) and product ion scan of the precursor ion $[M+H]^+$.

Visualizations

The following diagrams illustrate key aspects of the structural elucidation process.



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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com